2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione
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Overview
Description
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Thioether Formation: The thioether linkages are formed by reacting the hydroxylated anthracene with 4-ethylthiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The thioether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and thioether groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-ethylphenyl)-4-[4-(pentyloxy)phenyl]thiopyrylium
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis((4-ethylphenyl)thio)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its combination of hydroxyl and thioether groups, which provide distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electronic properties and steric effects, making it valuable in various research and industrial contexts.
Properties
CAS No. |
87897-24-3 |
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Molecular Formula |
C30H24O6S2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2,6-bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H24O6S2/c1-3-15-5-9-17(10-6-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-11-7-16(4-2)8-12-18/h5-14,31-34H,3-4H2,1-2H3 |
InChI Key |
ISQYCDXKZYWGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)SC5=CC=C(C=C5)CC)O)O |
Origin of Product |
United States |
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